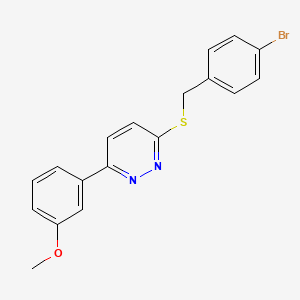![molecular formula C15H10Cl3NO3S B2405999 N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide CAS No. 300670-06-8](/img/structure/B2405999.png)
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular formula of “N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide” is C15H10Cl3NO3S. Its molecular weight is 390.66.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : N-Benzyl p-chloro- and 2,4-dichloro-benzamide reacted with chlorosulfonic acid to produce sulfonyl chlorides, which were further condensed with nucleophiles to create various derivatives. These derivatives were tested against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
- Labeling Studies : Tritium/hydrogen exchange using an organoiridium catalyst was successful for compounds with benzamide functionality. This process was used to study the labeling pattern in N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide (Hong et al., 2015).
Potential Therapeutic Applications
- Anticancer Activity : Derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide showed significant proapoptotic activity against melanoma cell lines. These derivatives were also tested as inhibitors of human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Structural and Chemical Properties
- Molecular Structure Analysis : The crystal structure of N-(2,4-Dichlorophenyl)benzamide was studied, revealing details about the conformations of its bonds and how molecules are linked by hydrogen bonds (Gowda et al., 2008).
Other Applications
- Antitubercular Activity : Novel compounds synthesized from N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide were evaluated for their antitubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).
- Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides were synthesized and evaluated for their cardiac electrophysiological activity, demonstrating potential as selective class III agents (Morgan et al., 1990).
Propriétés
IUPAC Name |
N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO3S/c16-11-6-8-12(9-7-11)23(21,22)15(13(17)18)19-14(20)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVRAODLVNXLIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



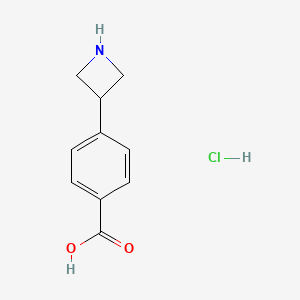
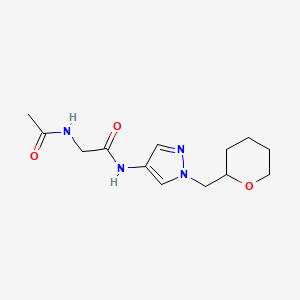
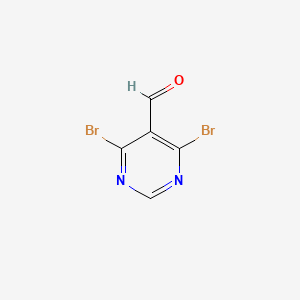
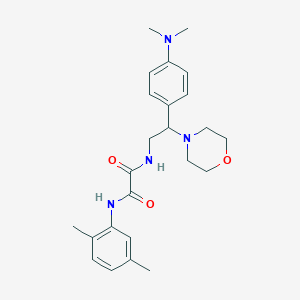

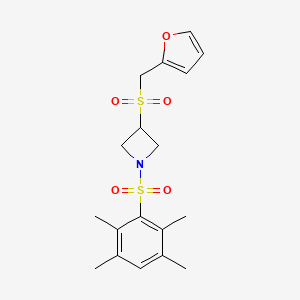
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
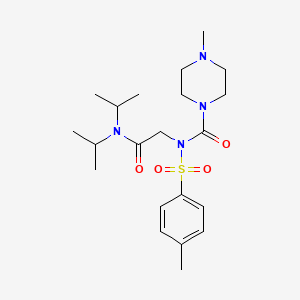
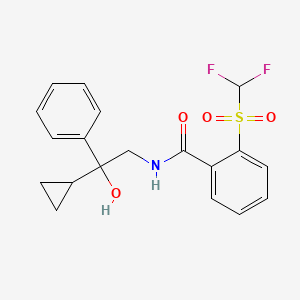

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
